![molecular formula C8H11Cl2N3O B1386996 {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride CAS No. 1231926-53-6](/img/structure/B1386996.png)
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride
Overview
Description
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a chemical compound that features a furan ring and a pyrazole ring connected via a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride typically involves the formation of the furan and pyrazole rings followed by their coupling through a methylamine linkage. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan and pyrazole rings. The subsequent coupling reaction can be achieved using reagents such as formaldehyde and ammonium chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles using reducing agents like sodium borohydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Furanones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed promising results against various pathogenic bacteria and fungi, suggesting potential therapeutic applications in treating infections .
Anti-inflammatory Effects
Pyrazole derivatives have been reported to possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Cancer Research
Certain pyrazole derivatives have shown antiproliferative effects against cancer cell lines. For instance, compounds derived from pyrazoles have been investigated for their ability to inhibit tumor growth by targeting specific kinases involved in cancer progression .
Analytical Chemistry
Metal Ion Extraction
Compounds like this compound can act as chelating agents in the extraction of metal ions from solutions. Their ability to form stable complexes with metal ions is utilized in various analytical techniques, including spectrophotometry and chromatography .
NMR Shift Reagents
The compound can also be used as an NMR shift reagent, enhancing the resolution of NMR spectra by selectively shifting the resonance of certain nuclei. This property is beneficial in structural elucidation and analysis of complex mixtures .
Material Science
Synthesis of Metal Complexes
The coordination chemistry of pyrazole derivatives allows for the formation of metal complexes that are useful in catalysis and materials science. These complexes have applications in developing new materials with enhanced properties, such as increased thermal stability and conductivity .
Case Studies
Mechanism of Action
The mechanism of action of {[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The methylamine group may facilitate binding to these targets, enhancing the compound’s efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another heterocyclic compound with a five-membered ring containing nitrogen.
Furan: A five-membered ring containing oxygen, similar to the furan ring in the compound.
Pyrazole: A five-membered ring containing two nitrogen atoms, similar to the pyrazole ring in the compound.
Uniqueness
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is unique due to the combination of furan and pyrazole rings connected via a methylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Chemical Structure and Properties
{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride is a compound characterized by a unique combination of a furan ring and a pyrazole ring linked by a methylamine group. Its molecular formula is with a molecular weight of approximately 236.1 g/mol. The compound has been identified with the CAS number 1231926-53-6 and is recognized for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The furan and pyrazole moieties can modulate biological pathways, while the methylamine group may enhance binding affinity to these targets, potentially increasing the compound's efficacy in therapeutic applications.
Antimicrobial and Anticancer Properties
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown that derivatives of pyrazole compounds often display significant activity against various bacterial strains and cancer cell lines, making them valuable in drug development.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Reference Source |
---|---|---|
Antimicrobial | E. coli | |
Anticancer | A549 (lung cancer) | |
Anticancer | MCF-7 (breast cancer) |
Case Studies
- Anticancer Activity : A study evaluating the anticancer effects of various pyrazole derivatives found that this compound exhibited notable cytotoxicity against A549 lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of substituted pyrazoles, revealing that compounds similar to this compound showed effective inhibition against Gram-negative bacteria such as E. coli, highlighting its relevance in treating bacterial infections .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions to form the furan and pyrazole rings, followed by coupling through a methylamine linkage. Common methods include using formaldehyde and ammonium chloride under controlled conditions to achieve high yields .
Table 2: Synthesis Overview
Step | Reaction Type | Conditions |
---|---|---|
Formation of Furan Ring | Cyclization | Acidic/Basic conditions |
Formation of Pyrazole | Cyclization | Controlled temperature |
Coupling Reaction | Nucleophilic substitution | Formaldehyde and ammonium chloride |
Future Directions in Research
Given its promising biological activities, further research into this compound should focus on:
- Mechanistic Studies : Understanding the specific molecular interactions at play.
- In Vivo Studies : Evaluating efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
Properties
IUPAC Name |
[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-5-6-4-7(11-10-6)8-2-1-3-12-8;;/h1-4H,5,9H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGTWGQGKXTQSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NNC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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